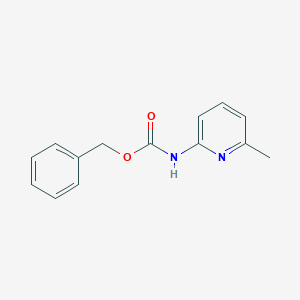

Benzyl N-(6-methylpyridin-2-YL)carbamate

Description

Benzyl N-(6-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a substituted pyridine ring via a carbamate bridge. Carbamates are widely employed in medicinal chemistry as enzyme inhibitors, protecting groups, or intermediates in organic synthesis . The 6-methylpyridin-2-yl moiety may influence steric and electronic interactions, differentiating it from other pyridine-based carbamates.

Properties

IUPAC Name |

benzyl N-(6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-6-5-9-13(15-11)16-14(17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSCXUMJWWUCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester typically involves the reaction of 6-methyl-2-pyridinol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

6-methyl-2-pyridinol+phenylmethyl chloroformate→carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active pyridine derivative, which can then interact with its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl N-(4-pyridyl)carbamate

- Structure : Differs in the position of the pyridine substituent (4-pyridyl vs. 6-methylpyridin-2-yl).

- Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran .

- Crystallography : Exhibits intra-layer N–H⋯N hydrogen bonds and parallel C–O⋯O–C interactions (O⋯O = 3.06 Å) in the asymmetric unit .

Benzyl 2-hydroxypyridin-3-ylcarbamate

- Structure : Contains a hydroxyl group at the 2-position of the pyridine ring (vs. methyl at 6-position).

- Application : Used in laboratory research, emphasizing the role of substituents in modulating reactivity and safety.

Methyl N-(6-Phenylsulfanyl-1H-Benzimidazol-2-Yl) Carbamate

- Structure : Substituted benzimidazole core instead of pyridine.

- Biological Activity: Acts as a non-toxic substitute for colchicine in chromosome preparation, highlighting carbamates' versatility in cytogenetics .

- Key Contrast : The pyridine ring in the target compound may offer distinct electronic properties compared to benzimidazole, affecting binding affinity in biological systems.

Functional and Application-Based Comparisons

Role as Protecting Groups

- Benzyl Carbamates : Widely used as amine-protecting groups in multi-step syntheses. For example, tert-butyl and dibenzyl carbamates are employed in intermediates for pharmaceutical compounds (e.g., azabicyclo derivatives) .

- Comparison : The 6-methylpyridin-2-yl group may confer steric hindrance, influencing deprotection efficiency compared to simpler benzyl carbamates .

Enzyme Inhibition Profiles

- Benzyl Carbamate Moieties : In isosorbide-based inhibitors, benzyl carbamates at the 2-position enhance selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) .

- Hypothesis : The 6-methyl substituent in the target compound could further modulate selectivity by altering interactions with enzyme active sites.

Q & A

Q. What are the standard synthetic routes for Benzyl N-(6-methylpyridin-2-YL)carbamate?

- Methodological Answer : The compound is typically synthesized via coupling of 6-methylpyridin-2-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. The reaction proceeds under anhydrous conditions in solvents such as tetrahydrofuran (THF) or dichloromethane. The base neutralizes HCl generated during carbamate formation, improving yield and purity .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | THF or DCM |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC/MS : To confirm molecular weight and purity (>95%).

- NMR (¹H/¹³C) : To verify substituent positions (e.g., methyl group on pyridine, benzyl carbamate linkage).

- X-ray Crystallography : For definitive structural confirmation, resolving ambiguities in hydrogen bonding or stereochemistry .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture (hydrolysis risk) and light (photodegradation). Periodic stability assays (TLC/HPLC) are recommended to monitor degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for biological applications?

- Methodological Answer : SAR studies should systematically modify:

- Pyridine Substituents : Replace the 6-methyl group with halogens (e.g., Br, Cl) to assess steric/electronic effects on receptor binding .

- Carbamate Moiety : Compare benzyl with tert-butyl or allyl groups to evaluate hydrolytic stability and bioavailability .

- Data Analysis : Use molecular docking (e.g., AutoDock) and in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : If X-ray data shows ambiguities (e.g., disordered atoms or non-classical hydrogen bonds):

- Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints for thermal parameters and hydrogen bonding .

- Complementary Techniques : Pair crystallography with DFT calculations (e.g., Gaussian) to validate bond angles/torsion angles .

- Example : In related carbamates, N–H⋯N hydrogen bonds and C–O⋯O–C interactions influence crystal packing; these should be modeled explicitly .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known inhibitors).

- Troubleshoot Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Statistical Validation : Apply ANOVA or linear regression to distinguish noise from dose-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.